

The Natural Occurrence of Methyl Undec-10-enoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl-undecenoate

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Introduction

Methyl undec-10-enoate (C₁₂H₂₂O₂) is an unsaturated fatty acid methyl ester that has garnered interest in various scientific fields, including flavor and fragrance chemistry, as well as in the development of pharmaceuticals and agrochemicals. Its presence in natural sources, particularly in the essential oils of certain plants, makes it a subject of investigation for its potential biological activities and as a renewable chemical feedstock. This technical guide provides a comprehensive overview of the natural occurrence of methyl undec-10-enoate, detailed experimental protocols for its analysis, and a discussion of its proposed biosynthetic pathway.

Natural Occurrence

Methyl undec-10-enoate has been reported as a volatile constituent in the essential oil of yarrow (*Achillea millefolium*)[1]. However, the chemical composition of *Achillea millefolium* essential oil is known to be highly variable, with significant differences observed depending on the geographical origin, harvest time, and the specific plant part analyzed[2][3][4][5][6]. While *Achillea millefolium* is a cited source, the concentration of methyl undec-10-enoate within its essential oil is not consistently reported as a major component, and quantitative data in the scientific literature is scarce. The variability in composition underscores the importance of robust analytical methods for the identification and quantification of this compound in natural extracts.

Table 1: Reported Natural Sources of Methyl Undec-10-enoate and Related Compounds

Plant Species	Plant Part	Compound	Concentration	Reference
Achillea millefolium (Yarrow)	Flowers, Leaves	Methyl undec-10-enoate	Not consistently quantified	[1]
Ricinus communis (Castor Bean)	Seed Oil	10-Undecenoic acid (precursor)	Derived via pyrolysis of ricinoleic acid	

Note: Quantitative data for methyl undec-10-enoate in natural sources is not readily available in the reviewed literature. The table indicates the reported presence of the compound or its immediate precursor.

Experimental Protocols

The analysis of methyl undec-10-enoate from plant matrices typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric identification. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose[7][8].

Extraction of Volatile Compounds

Two primary methods for the extraction of methyl undec-10-enoate from plant material are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from a sample's headspace[9][10][11][12].

- Sample Preparation: A known weight of fresh or dried plant material (e.g., 1-5 g of flowers or leaves) is placed in a sealed headspace vial.
- Adsorption: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample[12]. The vial is typically incubated at a controlled temperature

(e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes) to facilitate the volatilization of compounds and their adsorption onto the fiber[13].

- Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.

Solvent extraction is a classical method suitable for a broader range of compounds, including less volatile ones.

- Sample Preparation: A known quantity of dried and ground plant material (e.g., 10-20 g) is used.
- Extraction: The sample is extracted with a suitable organic solvent such as hexane, dichloromethane, or a mixture of chloroform and methanol (2:1, v/v)[14]. Methods like Soxhlet extraction, ultrasonication, or simple maceration can be employed.
- Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final known volume.

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of fatty acid methyl esters.
 - Injector: A split/splitless injector is used, with a typical temperature of 250°C.
 - Oven Temperature Program: A temperature gradient is employed to separate the compounds. A representative program could be: initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS) Conditions:

- Ionization: Electron Impact (EI) ionization at 70 eV is standard.
- Mass Range: A scan range of m/z 40-400 is typically used.
- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries such as NIST and Wiley.
- Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of methyl undec-10-enoate. An internal standard (e.g., methyl dodecanoate) is often added to the sample before extraction to improve accuracy and precision[15].

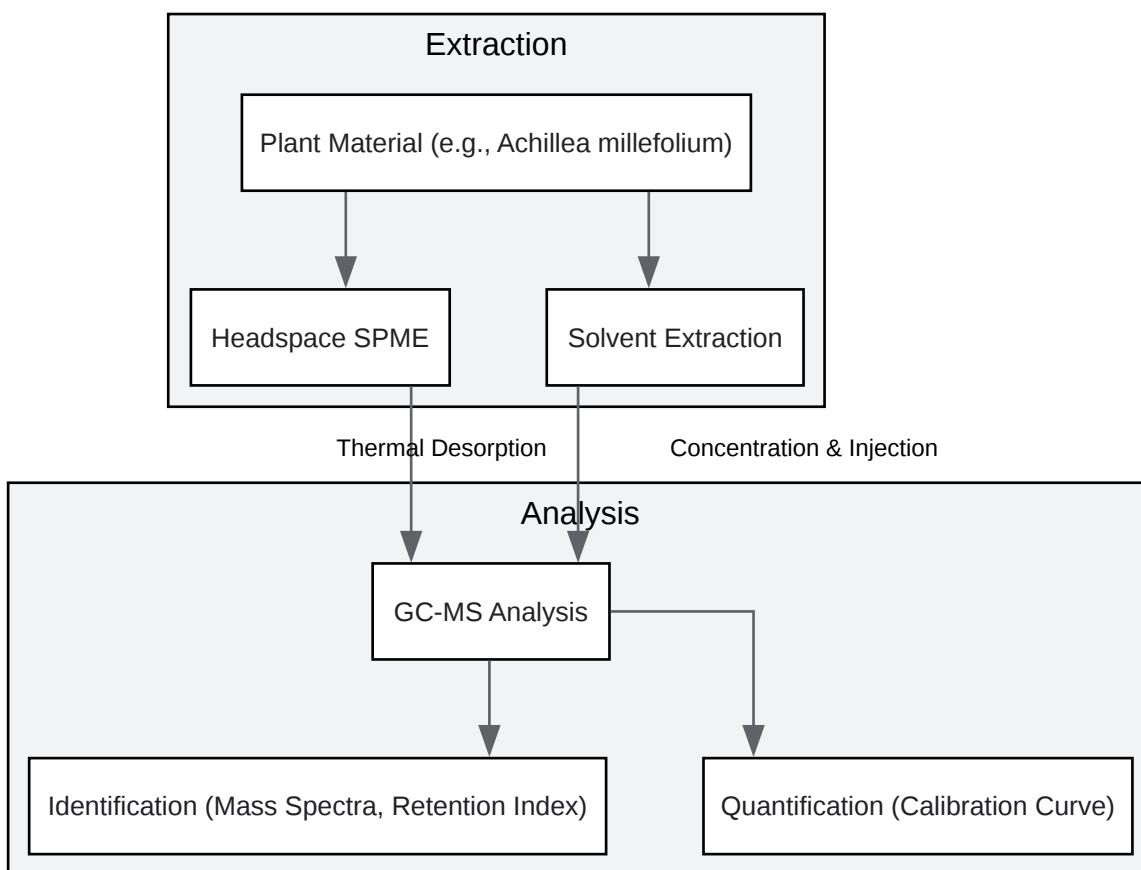
Biosynthesis of Methyl Undec-10-enoate

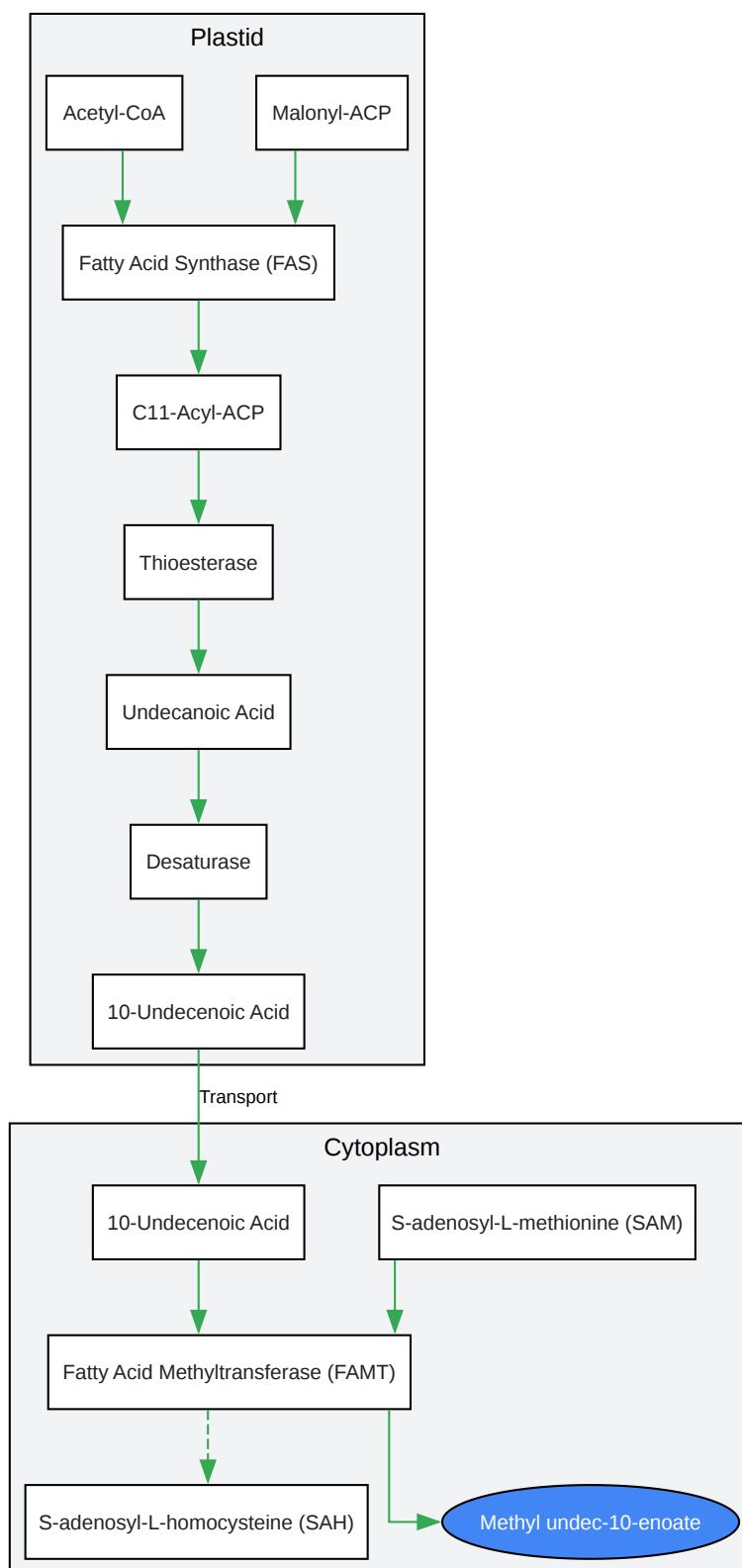
The precise biosynthetic pathway for methyl undec-10-enoate in plants has not been fully elucidated. However, it is proposed to follow the general principles of fatty acid biosynthesis, with modifications to produce a medium-chain unsaturated fatty acid, followed by esterification[16][17][18].

The biosynthesis of fatty acids in plants occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions with malonyl-ACP, catalyzed by the fatty acid synthase (FAS) complex, to elongate the carbon chain by two carbons in each cycle[16][17]. The production of medium-chain fatty acids, such as the C11 precursor to methyl undec-10-enoate, likely involves a specialized thioesterase that terminates the fatty acid elongation at a shorter chain length than the more common C16 and C18 fatty acids.

Following the synthesis of the C11 fatty acid backbone, a desaturase enzyme would introduce a double bond at the terminal position to form 10-undecenoic acid. This unsaturated fatty acid is then transported to the cytoplasm where it can be esterified. The final step is the methylation of the carboxyl group of 10-undecenoic acid to form methyl undec-10-enoate. This reaction is likely catalyzed by a fatty acid methyltransferase (FAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[19].

Visualizations



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